3-(Allylamino)-N-methylpropanamide

Lipophilicity ADME prediction Ligand efficiency

3-(Allylamino)-N-methylpropanamide (CAS 1040692-02-1, PubChem CID is a secondary amine-containing amide with the molecular formula C₇H₁₄N₂O and a molecular weight of 142.20 g/mol. The compound features a 3-(allylamino)propanamide backbone with an N-methyl substituent on the terminal amide nitrogen (IUPAC: N-methyl-3-(prop-2-enylamino)propanamide; condensed notation: allyl-bAla-NHMe).

Molecular Formula C7H14N2O
Molecular Weight 142.2 g/mol
CAS No. 1040692-02-1
Cat. No. B1437086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Allylamino)-N-methylpropanamide
CAS1040692-02-1
Molecular FormulaC7H14N2O
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESCNC(=O)CCNCC=C
InChIInChI=1S/C7H14N2O/c1-3-5-9-6-4-7(10)8-2/h3,9H,1,4-6H2,2H3,(H,8,10)
InChIKeyCAURCZHPUOUUSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Allylamino)-N-methylpropanamide (CAS 1040692-02-1): Physicochemical Identity and Position Within the Allylamino-Propanamide Series


3-(Allylamino)-N-methylpropanamide (CAS 1040692-02-1, PubChem CID 28307182) is a secondary amine-containing amide with the molecular formula C₇H₁₄N₂O and a molecular weight of 142.20 g/mol [1]. The compound features a 3-(allylamino)propanamide backbone with an N-methyl substituent on the terminal amide nitrogen (IUPAC: N-methyl-3-(prop-2-enylamino)propanamide; condensed notation: allyl-bAla-NHMe) [1]. Its computed XLogP3-AA of −0.3, five rotatable bonds, and topological polar surface area of 41.1 Ų place it in a moderate-hydrophilicity, conformationally flexible chemical space [1]. The compound is supplied as a research chemical by Santa Cruz Biotechnology (sc-310123, 500 mg, $284.00) and is listed with a minimum purity of 95% by CymitQuimica, though the product was noted as discontinued as of 2019 [2]. No primary literature reporting quantitative biological activity data specifically for this compound was identified in the accessible search corpus; the compound has been described by vendors as having potential applications in proteomics research and as a synthetic building block [2].

Why 3-(Allylamino)-N-methylpropanamide Cannot Be Replaced by the N-Ethyl Analog, Unsubstituted Amide, or Saturated Methylamino Congeners Without Altering Experimental Outcomes


The allylamino-propanamide series comprises structurally similar but physicochemically distinct members that are not functionally interchangeable. A single methylene (−CH₂−) or methyl (−CH₃) group alteration produces measurable differences in lipophilicity (ΔXLogP3 up to 1.1 log units), molecular weight (ΔMW up to 40 g/mol), and conformational flexibility (Δrotatable bonds up to 3) that can shift ligand efficiency metrics, solubility profiles, and target-binding thermodynamics [1]. The allyl group additionally confers reactivity not present in the saturated methylamino or unsubstituted propanamide analogs—alkene functionality enables thiol-ene click chemistry, photochemical cross-linking, and transition-metal-catalyzed functionalization that are precluded with the corresponding N-methyl or primary amide derivatives [2]. For users designing structure-activity relationship (SAR) studies across the sigma receptor ligand class, the N-methyl substituent specifically tunes hydrogen-bond donor presentation relative to the N-ethyl and unsubstituted amide variants, with the potential to alter subtype selectivity as established in arylalkenylamine SAR campaigns [3]. Procurement records show that Santa Cruz Biotechnology prices all three allylamino-propanamide variants identically ($284.00/500 mg), confirming that the selection decision is dictated by structural and physicochemical compatibility rather than cost [4].

Quantitative Differentiation Evidence for 3-(Allylamino)-N-methylpropanamide (CAS 1040692-02-1) vs. Closest Structural Analogs


Lipophilicity (XLogP3) Comparison: 3-(Allylamino)-N-methylpropanamide vs. 3-(Allylamino)-N-ethylpropanamide

The target compound displays an XLogP3-AA of −0.3, which is 0.4 log units lower than its N-ethyl analog (XLogP3-AA = 0.1) [1]. This difference arises solely from the replacement of the N-methyl group with an N-ethyl group—a single methylene insertion. In a medicinal chemistry context, a ΔlogP of 0.4 can alter predicted aqueous solubility, membrane permeability, and plasma protein binding in a compound-dependent manner [1].

Lipophilicity ADME prediction Ligand efficiency

Conformational Flexibility: Rotatable Bond Count vs. N-Ethyl and Fully Saturated Analogs

3-(Allylamino)-N-methylpropanamide possesses 5 rotatable bonds, versus 6 for the N-ethyl analog and 3 for the fully saturated N~3~-methyl-beta-alaninamide (CAS 4874-17-3) [1]. Each additional rotatable bond increases the conformational entropy penalty upon binding to a macromolecular target by an estimated 0.5–1.0 kcal/mol [1]. The target compound thus occupies an intermediate flexibility position: more constrained than the N-ethyl variant (potentially favorable for binding affinity) but more flexible than the saturated methylamino analog (potentially enabling better induced-fit recognition).

Conformational entropy Molecular recognition SAR design

Allyl Group Reactivity Advantage vs. Saturated N-Methyl-3-(methylamino)propanamide (CAS 50836-82-3)

The presence of the terminal alkene in the allylamino group enables thiol-ene radical addition, photo-cross-linking, olefin metathesis, and transition-metal-catalyzed hydrofunctionalization reactions that are chemically inaccessible to the saturated N-methyl-3-(methylamino)propanamide (CAS 50836-82-3, MW 116.16) [1]. This distinction is critical for research applications requiring covalent probe attachment, surface immobilization, or polymer conjugate synthesis. The target compound thus serves as a bifunctional scaffold: the amide terminus provides hydrogen-bonding recognition while the allyl group offers a reactive handle for downstream derivatization [1].

Click chemistry Cross-linking Bioconjugation

Sigma Receptor Class-Level SAR: N-Methyl Amide Substitution vs. N-Ethyl and Unsubstituted Amide Analogs

Published SAR studies on arylalkenylamine sigma receptor ligands demonstrate that N-alkyl substitution on the amide nitrogen modulates sigma-1/sigma-2 selectivity ratios [1]. In these campaigns, N-methyl-substituted alkenylamines exhibited nanomolar sigma-1 affinities (Ki values <25 nM) with good selectivity over sigma-2 (Ki σ₂ >100 nM) [1]. While the specific Ki values for 3-(allylamino)-N-methylpropanamide at sigma receptors have not been published in the accessible literature, the compound's N-methyl amide substitution pattern aligns with the pharmacophore model derived from these arylalkenylamine series, distinguishing it from the N-ethyl and primary amide analogs that would present altered hydrogen-bond donor geometry and steric bulk at the amide terminus [1].

Sigma receptor SAR Alkenylamine pharmacophore

Molecular Weight and Heavy Atom Count Procurement Parity: Target vs. N-Ethyl and Unsubstituted Amide Analogs

Santa Cruz Biotechnology offers the target compound (sc-310123), the N-ethyl analog (sc-310122), and the unsubstituted amide analog (sc-310124) at identical pricing ($284.00 per 500 mg) [1]. However, the molecular weight differs: 142.20 g/mol for the target, 156.23 g/mol for the N-ethyl analog, and 128.17 g/mol for the unsubstituted amide [1][2]. On a per-mole basis, the target compound provides 9.9% more molecules per unit mass than the N-ethyl analog (7.04 mmol/500 mg vs. 6.40 mmol/500 mg), translating to a higher molar yield per dollar for equimolar experimental designs [1].

Procurement equivalence Molecular weight Cost efficiency

Hydrogen-Bond Donor/Acceptor Topology: Target vs. Unsubstituted Amide Analog (3-(Allylamino)propanamide)

Both the target compound and the unsubstituted amide analog (3-(allylamino)propanamide, CAS 24626-22-0) share identical hydrogen-bond acceptor counts (2) and topological polar surface areas (41.1 Ų) [1]. However, the target compound's N-methyl amide presents one fewer hydrogen-bond donor (HBD = 2) compared to the primary amide of the unsubstituted analog (HBD = 3; the −NH₂ group contributes two donors vs. the −NHCH₃ group's one) [1]. This single-donor difference can alter desolvation energetics and molecular recognition patterns in target binding sites, potentially conferring greater membrane permeability to the N-methyl amide while reducing aqueous solubility slightly relative to the primary amide [1].

Hydrogen bonding Pharmacophore modeling Solubility

High-Confidence Application Scenarios for 3-(Allylamino)-N-methylpropanamide (CAS 1040692-02-1) Stemming from Quantitative Differentiation Evidence


Sigma Receptor Structure-Activity Relationship (SAR) Probe Development

The N-methyl amide substitution of the target compound aligns with the established sigma-1 pharmacophore derived from arylalkenylamine SAR campaigns where N-methyl congeners achieved Ki <25 nM at sigma-1 with >4-fold selectivity over sigma-2 [1]. The compound's intermediate lipophilicity (XLogP3 −0.3) and 5 rotatable bonds offer a differentiated physicochemical profile vs. the N-ethyl analog (XLogP3 0.1, 6 rotatable bonds), enabling systematic exploration of N-alkyl steric and conformational effects on sigma receptor subtype selectivity [1]. Researchers designing sigma-1/sigma-2 selectivity panels should prioritize this compound over the N-ethyl analog when seeking reduced lipophilicity and conformational flexibility in the lead series.

Allyl-Functionalized Building Block for Click Chemistry and Bioconjugation

The terminal alkene of the allylamino group enables thiol-ene click chemistry, photo-cross-linking, and transition-metal-catalyzed functionalization that are inaccessible to the saturated N-methyl-3-(methylamino)propanamide (CAS 50836-82-3) or N~3~-methyl-beta-alaninamide (CAS 4874-17-3) [1]. For applications requiring covalent probe attachment to proteins, surface immobilization on thiol-functionalized substrates, or incorporation into polymer networks, the target compound is mandatory; the saturated analogs lack the requisite alkene functionality and cannot serve as substitutes [1]. Procurement at $80.68/mmol (based on Santa Cruz Biotechnology pricing) provides a cost-defined entry point for pilot-scale conjugation studies [2].

Comparative Hydrogen-Bond Pharmacophore Mapping in Cell-Based Assays

With only 2 hydrogen-bond donors vs. 3 for the primary amide analog 3-(allylamino)propanamide (CAS 24626-22-0), the target compound is predicted to exhibit superior passive membrane permeability [1]. This property makes it the preferred choice among the allylamino-propanamide series for cell-based target engagement assays where intracellular access is required. The identical TPSA (41.1 Ų) shared with the unsubstituted amide analog ensures that differences in cellular uptake can be attributed specifically to the N-methylation effect on HBD count rather than to global polarity changes [1].

Equimolar Comparative Pharmacology Studies Across the Allylamino-Propanamide Series

With all three allylamino-propanamide variants (N-methyl, N-ethyl, and unsubstituted amide) priced identically at $284.00/500 mg from Santa Cruz Biotechnology, the target compound provides the intermediate per-mole procurement value (3.52 mmol/unit) [1]. For head-to-head comparative dose-response studies, this pricing parity removes cost-driven bias from experimental design, allowing selection to be governed solely by the desired physicochemical and pharmacophoric properties. The target compound's −0.3 XLogP3 and 5-rotatable-bond profile distinguish it from both the more lipophilic N-ethyl analog and the more hydrophilic primary amide analog, making it the central reference point for systematic property-activity relationship mapping across the series [1].

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